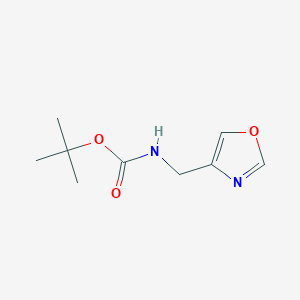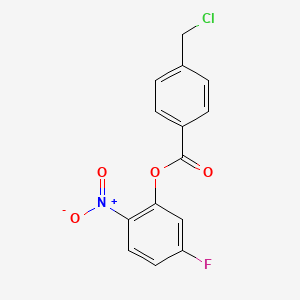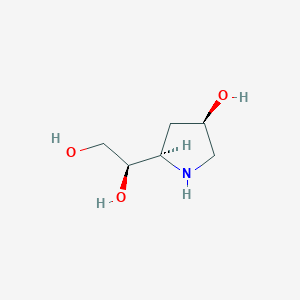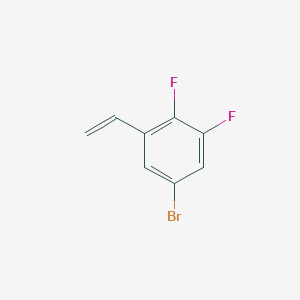![molecular formula C20H23N3O B12860922 5-Benzyl-N-phenylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxamide](/img/structure/B12860922.png)
5-Benzyl-N-phenylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Benzyl-N-phenylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxamide is a complex organic compound that belongs to the class of pyrroles Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure containing one nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzyl-N-phenylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxamide can be achieved through various methods. One common approach involves the Paal-Knorr pyrrole synthesis, which is a condensation reaction of 2,5-dimethoxytetrahydrofuran with amines in the presence of a catalytic amount of iron (III) chloride . This method allows for the synthesis of N-substituted pyrroles under mild reaction conditions with good to excellent yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
5-Benzyl-N-phenylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like alkyl halides or sulfonyl chlorides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Substitution reagents: Alkyl halides, sulfonyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
5-Benzyl-N-phenylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxamide has several scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as a sigma-2 receptor ligand, which is linked to conditions such as neuropathic pain, cancer, and Alzheimer’s disease.
Biological Studies: The compound’s interactions with various biological targets make it a valuable tool for studying cellular processes and disease mechanisms.
Industrial Applications: Its unique chemical properties make it useful in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 5-Benzyl-N-phenylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxamide involves its interaction with specific molecular targets, such as the sigma-2 receptor. This receptor is involved in various cellular processes, including cholesterol binding and regulation of cell proliferation . The compound’s binding to the sigma-2 receptor can modulate these processes, leading to potential therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other pyrrole derivatives, such as:
- N-benzyl-2,5-dihydro-1H-pyrrole-linked benzopyrimidines
- 5-arylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl derivatives
Uniqueness
What sets 5-Benzyl-N-phenylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxamide apart is its specific structural configuration and its high selectivity for the sigma-2 receptor. This selectivity makes it a promising candidate for targeted therapeutic applications, particularly in the treatment of diseases associated with sigma-2 receptor dysfunction.
Propiedades
Fórmula molecular |
C20H23N3O |
|---|---|
Peso molecular |
321.4 g/mol |
Nombre IUPAC |
2-benzyl-N-phenyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxamide |
InChI |
InChI=1S/C20H23N3O/c24-20(21-19-9-5-2-6-10-19)23-14-17-12-22(13-18(17)15-23)11-16-7-3-1-4-8-16/h1-10,17-18H,11-15H2,(H,21,24) |
Clave InChI |
QWTSUXBLBUJQLY-UHFFFAOYSA-N |
SMILES canónico |
C1C2CN(CC2CN1CC3=CC=CC=C3)C(=O)NC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[2-(2-Thienyl)phenyl]ethanone](/img/structure/B12860862.png)

![6-Methoxy-3-methylisoxazolo[5,4-b]pyridine](/img/structure/B12860864.png)



![2-(Chloromethyl)-7-(trifluoromethyl)benzo[d]oxazole](/img/structure/B12860887.png)
![8,8-Difluoro-3-hydroxybicyclo[4.2.0]octa-1(6),2,4-trien-7-one](/img/structure/B12860888.png)




![8-Bromo-3-methylimidazo[1,5-a]pyridine](/img/structure/B12860926.png)
